molecular formula C13H13N3O B1149145 1-(4-Phenoxyphenyl)guanidine nitrate CAS No. 105901-53-9

1-(4-Phenoxyphenyl)guanidine nitrate

Cat. No. B1149145
CAS RN: 105901-53-9
M. Wt: 227.26182
InChI Key:
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Description

“1-(4-Phenoxyphenyl)guanidine nitrate” is a chemical compound with the molecular formula C13H14N4O4 . It is related to guanidine nitrate, which is a colorless, water-soluble salt used as a precursor for nitroguanidine and as fuel in pyrotechnics and gas generators .

Scientific Research Applications

Biological Applications

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

DNA Minor Groove Binders

Some biological applications of guanidines include their use as DNA minor groove binders . Several diphenyl 4,4′-bis-guanidinium derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .

Kinase Inhibitors

Guanidines have been used in the synthesis of kinase inhibitors . Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .

α2-Noradrenaline Receptors Antagonists

Guanidines have also been used in the preparation of 2-pyridinoguanidines as α2-adrenoceptor antagonists .

Organocatalysts

Recently, guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . Despite the diverse functionalities present in the guanidine group, its synthesis for newer organocatalytic applications of guanidine is a relatively new research area in chiral compound synthesis .

Precursors for the Synthesis of Heterocycles

Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts .

Safety And Hazards

Guanidine nitrate, a related compound, is classified as an oxidizing solid and is harmful if swallowed. It causes serious eye irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

nitric acid;2-(4-phenoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLKXYSELPVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenoxyphenyl)guanidine nitrate

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